Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate
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Overview
Description
Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate is a chemical compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group attached to a pyrrolidine ring, which is a five-membered nitrogen-containing ring. The (2S)-2-methylpyrrolidine-2-carboxylate moiety indicates the specific stereochemistry and functional groups present in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate typically involves the esterification of (2S)-2-methylpyrrolidine-2-carboxylic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S)-(p-tolylsulfonyloxy)propionate: This compound is used in the direct alkylation of indole derivatives and has similar ester functional groups.
Tert-butyl esters: A broad class of compounds with similar tert-butyl ester functional groups, used in various synthetic applications.
Uniqueness
Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of the pyrrolidine ring. This structural feature imparts distinct reactivity and biological activity compared to other tert-butyl esters.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(4)6-5-7-11-10/h11H,5-7H2,1-4H3/t10-/m0/s1 |
InChI Key |
WAOBLRSJQYXNJU-JTQLQIEISA-N |
Isomeric SMILES |
C[C@]1(CCCN1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1(CCCN1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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